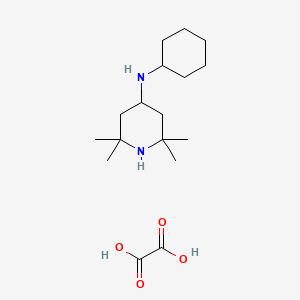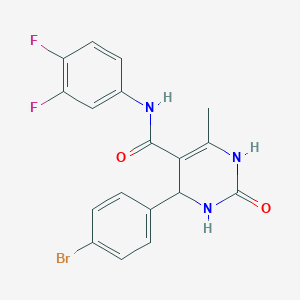
N-cyclohexyl-2,2,6,6-tetramethyl-4-piperidinamine oxalate
Descripción general
Descripción
N-cyclohexyl-2,2,6,6-tetramethyl-4-piperidinamine oxalate, also known as CYT-387, is a small molecule drug that belongs to the class of piperidine derivatives. It has been extensively studied for its potential therapeutic applications in various diseases, including myeloproliferative neoplasms, cancer, and autoimmune disorders.
Mecanismo De Acción
N-cyclohexyl-2,2,6,6-tetramethyl-4-piperidinamine oxalate exerts its pharmacological effects by inhibiting the activity of JAK2, a tyrosine kinase that plays a crucial role in the signaling pathways of various cytokines and growth factors. By inhibiting JAK2, this compound blocks the downstream activation of STAT3 and STAT5, which are transcription factors that regulate the expression of genes involved in cell proliferation, survival, and differentiation. This results in the inhibition of cell growth and induction of apoptosis in cancer cells, as well as the suppression of immune responses in autoimmune disorders.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-proliferative and pro-apoptotic effects in various cancer cell lines, including leukemia, lymphoma, and solid tumors. It has also been shown to inhibit the growth of myeloproliferative neoplasms, a group of hematological malignancies characterized by the abnormal proliferation of blood cells. In addition, this compound has been shown to have anti-inflammatory and immunomodulatory effects, making it a promising candidate for the treatment of autoimmune disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-cyclohexyl-2,2,6,6-tetramethyl-4-piperidinamine oxalate is its potent inhibitory effects on the JAK2/STAT pathway, which makes it a promising candidate for the treatment of various diseases. However, one of the limitations of this compound is its relatively low selectivity for JAK2, which may lead to off-target effects and toxicity. In addition, the pharmacokinetic properties of this compound, such as its bioavailability and half-life, may also limit its clinical efficacy.
Direcciones Futuras
Despite the limitations, N-cyclohexyl-2,2,6,6-tetramethyl-4-piperidinamine oxalate has shown promising results in preclinical and clinical studies, and there is a growing interest in its potential therapeutic applications. Some of the future directions for research on this compound include:
- Further optimization of the chemical structure to improve its selectivity and pharmacokinetic properties.
- Evaluation of the efficacy and safety of this compound in combination with other drugs for the treatment of various diseases.
- Investigation of the molecular mechanisms underlying the anti-inflammatory and immunomodulatory effects of this compound.
- Development of biomarkers to predict the response to this compound and monitor its pharmacological effects in patients.
- Exploration of the potential of this compound as a therapeutic agent for other diseases, such as neurodegenerative disorders and viral infections.
Aplicaciones Científicas De Investigación
N-cyclohexyl-2,2,6,6-tetramethyl-4-piperidinamine oxalate has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have potent inhibitory effects on the JAK2/STAT pathway, which is involved in the pathogenesis of many diseases, including myeloproliferative neoplasms, cancer, and autoimmune disorders. This compound has also been shown to have anti-inflammatory and immunomodulatory effects, making it a promising candidate for the treatment of autoimmune disorders.
Propiedades
IUPAC Name |
N-cyclohexyl-2,2,6,6-tetramethylpiperidin-4-amine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30N2.C2H2O4/c1-14(2)10-13(11-15(3,4)17-14)16-12-8-6-5-7-9-12;3-1(4)2(5)6/h12-13,16-17H,5-11H2,1-4H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGZHDFHNIKAKQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC2CCCCC2)C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![ethyl [(8-methyl-5-oxo-4-phenyl-4,5,6,7,8,9-hexahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio]acetate](/img/structure/B3965044.png)
![ethyl 2-{[(2,6-dimethyl-4-morpholinyl)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B3965048.png)
![1-(cyclopropylacetyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide](/img/structure/B3965054.png)
![diisobutyl [(2,5-dimethoxyphenyl)(hydroxy)methyl]phosphonate](/img/structure/B3965064.png)
![3-nitro-N-{[(2-oxotetrahydro-3-thienyl)amino]carbonothioyl}benzamide](/img/structure/B3965073.png)
![10-({[2-(3a,7a-dihydro-1H-indol-3-yl)ethyl]amino}methylene)-8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione](/img/structure/B3965077.png)

![1-[(2E)-3-phenylprop-2-en-1-yl]-4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperidine](/img/structure/B3965090.png)
![1-[(4-chlorophenoxy)acetyl]-2-[(4-methylbenzyl)thio]-1H-benzimidazole](/img/structure/B3965094.png)
![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-methylphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3965098.png)
![allyl [(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B3965108.png)
![2-{[5-acetyl-4-(2-chlorophenyl)-3-cyano-6-methyl-1,4-dihydro-2-pyridinyl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B3965113.png)
